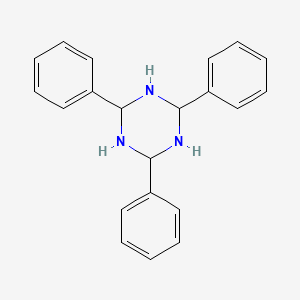

2,4,6-Triphenyl-1,3,5-triazinane

Description

Contextual Overview of Triazine and Triazinane Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements as members of the ring, are fundamental to organic chemistry. nih.govmsu.edu Nitrogen-containing heterocycles are particularly significant, forming the core of numerous natural products, pharmaceuticals, and industrial chemicals. nih.govnih.gov Within this vast family, triazines and their saturated counterparts, triazinanes, represent an important class.

Triazines are six-membered rings with three nitrogen atoms and have three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). wikipedia.org The aromatic 1,3,5-triazine, or s-triazine, is a well-studied, stable molecule often synthesized through the trimerization of nitriles. wikipedia.org Its derivatives have found wide application as herbicides, dyes, and polymer components. wikipedia.orgnih.gov

In contrast, 1,3,5-triazinanes are the saturated analogues, meaning the six-membered ring contains no double bonds. This saturation results in a non-planar, puckered conformation and different chemical reactivity compared to the aromatic triazines. 1,3,5-triazinanes are noted for having three nitrogen atoms that can act as hydrogen-bond acceptors, a property that makes them of interest to the pharmaceutical and biotechnological industries. researchgate.net They are generally synthesized via condensation reactions, for instance, between an aldehyde and ammonia. These compounds are valued in organic synthesis as they can serve as precursors to other heterocyclic systems like imidazoles and aziridines. researchgate.net

Significance of Triphenyl Substitution Patterns in Nitrogen Heterocycles

The introduction of substituent groups onto a heterocyclic core can dramatically alter its physical and chemical properties. Phenyl groups (C₆H₅), being bulky and electronically active, are particularly impactful. When three phenyl groups are attached to a nitrogen heterocycle, as in 2,4,6-Triphenyl-1,3,5-triazinane, several key effects come into play.

The steric bulk of the three phenyl rings significantly influences the molecule's three-dimensional shape, or conformation. In the case of the 1,3,5-triazinane (B94176) ring, which typically adopts a chair conformation, the large phenyl groups will preferentially occupy equatorial positions to minimize steric hindrance. This fixed conformation can be crucial in applications where specific spatial arrangements are required, such as in host-guest chemistry or the design of materials with ordered structures.

Research Trajectories and Future Prospects for the this compound Framework

Research into this compound is primarily situated within the realm of synthetic organic chemistry and materials science. A key research trajectory involves its use as a stable source of N-substituted imines. For example, 1,3,5-triazinanes can serve as precursors for the generation of N-methyleneanilines, which are valuable intermediates in the synthesis of other complex molecules. researchgate.net The thermal or acid-catalyzed decomposition of the triazinane ring can release these imine monomers for use in subsequent reactions.

Future prospects for the this compound framework are tied to its unique combination of stability, defined stereochemistry, and the reactivity of its components. Its potential as a building block in supramolecular chemistry is an area of interest. The well-defined geometry imposed by the triphenyl groups could be exploited to construct complex, three-dimensional architectures through non-covalent interactions.

Furthermore, the development of new synthetic methodologies to create more complex or functionalized triazinane derivatives could open up new applications. For instance, incorporating specific functional groups onto the phenyl rings could allow for the tuning of the molecule's electronic properties, making it a candidate for use in organic electronic materials. As synthetic methods become more sophisticated, the full potential of the this compound core as a versatile chemical scaffold is likely to be realized.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 113181-39-8 | PubChem nih.gov, Chemsrc chemsrc.com |

| Molecular Formula | C₂₁H₂₁N₃ | PubChem nih.gov |

| Molar Mass | 315.4 g/mol | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

113181-39-8 |

|---|---|

Molecular Formula |

C21H21N3 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2,4,6-triphenyl-1,3,5-triazinane |

InChI |

InChI=1S/C21H21N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-24H |

InChI Key |

YTULWOBJDAZFHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for the 2,4,6 Triphenyl 1,3,5 Triazinane Core and Its Analogues

Direct Synthesis Approaches to Saturated Triazinane Scaffolds

The saturated 1,3,5-triazinane (B94176) ring system can be synthesized through the condensation of aldehydes and amines. For instance, 1,2-dihydro-1,3,5-triazines have been synthesized from amidines and N,N-dimethylethanolamine in a reaction catalyzed by copper(II) chloride. rsc.org This process involves the formation of three new C-N bonds through an oxidative annulation mechanism. rsc.org While this method yields 1,2-dihydro derivatives, fully saturated 1,3,5-triazinanes are typically formed via the trimerization of imines, which themselves are derived from the condensation of aldehydes and primary amines.

Cyclotrimerization Strategies for Aromatic 1,3,5-Triazine (B166579) Systems

The aromatic 1,3,5-triazine ring is commonly synthesized through the cyclotrimerization of nitriles. This approach is fundamental for producing symmetrically substituted triazines. wikipedia.org

A novel and efficient method for synthesizing 2,4,6-triaryl-1,3,5-triazines involves the dehydrogenative cyclization of aryl methanols and amidines. rsc.orgrsc.org This reaction is effectively catalyzed by a [RuCl₂(p-Cymene)]₂/Cs₂CO₃ system. rsc.orgrsc.orgresearchgate.net A key advantage of this protocol is the use of stable and readily available aryl methanols as substrates, which avoids the need for potentially unstable aldehydes. rsc.orgrsc.org The process is adaptable to a wide range of substrates and proceeds efficiently to furnish the desired triazine products in good to excellent yields. rsc.org This method represents a significant advancement over traditional approaches that may require less environmentally friendly halogenated substrates or produce stoichiometric waste. rsc.org The reaction can also be extended to various substituted aryl alcohols and different amidines, including N-aryl and benzyl (B1604629) carbamimidoylureas, showcasing its versatility. lookchem.com

Table 1: Ruthenium-Catalyzed Synthesis of 2,4,6-Triaryl-1,3,5-triazines This table summarizes the reaction conditions and yields for the synthesis of various triazine derivatives from aryl methanols and amidines.

| Aryl Methanol | Amidine | Catalyst System | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl alcohol | Benzamidine hydrochloride | [RuCl₂(p-Cymene)]₂ | Cs₂CO₃ | 130 °C | 92% | rsc.orgresearchgate.net |

| 4-Methylbenzyl alcohol | Benzamidine hydrochloride | [RuCl₂(p-Cymene)]₂ | Cs₂CO₃ | 130 °C | 95% | rsc.orgresearchgate.net |

| 4-Methoxybenzyl alcohol | Benzamidine hydrochloride | [RuCl₂(p-Cymene)]₂ | Cs₂CO₃ | 130 °C | 93% | rsc.orgresearchgate.net |

| 4-Chlorobenzyl alcohol | Benzamidine hydrochloride | [RuCl₂(p-Cymene)]₂ | Cs₂CO₃ | 130 °C | 85% | rsc.orgresearchgate.net |

The cyclotrimerization of benzonitriles is a direct route to 2,4,6-triphenyl-1,3,5-triazine (B147588) and its derivatives. Various catalytic systems have been developed to facilitate this transformation. One approach involves a controlled, one-pot cross-cyclotrimerization of different nitriles using triflic anhydride (B1165640) or triflic acid. acs.orgnih.govacs.org In this method, a nitrilium salt intermediate is formed at low temperatures, which then reacts with two equivalents of a second nitrile at a higher temperature to produce unsymmetrically substituted triazines. acs.orgnih.gov This procedure has also been successfully applied to create a 1,3,5-triazine with three distinct substituents. nih.gov

Another effective catalytic system for the cyclotrimerization of benzonitrile (B105546) and its derivatives utilizes low-valent titanium species generated from titanium chlorido complexes, such as bis(indolyl)TiCl₂, and magnesium. researchgate.net These reactions can be performed on a gram scale, and the resulting 2,4,6-triaryl-1,3,5-triazine products can be easily isolated by recrystallization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Triazine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted triazine derivatives, allowing for the introduction of various functional groups onto the triazine core. thieme-connect.comsigmaaldrich.comrsc.org Reactions such as the Suzuki-Miyaura coupling are particularly useful. sigmaaldrich.com For example, aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine cores have been synthesized using this methodology. acs.orgnih.gov In a typical synthesis, ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid can be reacted with 1-bromo-3,5-diphenylbenzene (B177409) in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to yield the desired dendrimer. nih.gov

This strategy has also been employed to create complex structures by treating a suitable triazine precursor with an excess of another reactant, such as 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), using a palladium catalyst like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II). acs.orgnih.gov Furthermore, palladium catalysis is effective for synthesizing 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives from their 8-iodo counterparts. thieme-connect.com A palladium-based nanostructured metallogel has also been demonstrated as an effective catalyst for the Suzuki–Miyaura coupling reaction to form biaryl compounds. acs.org

Table 2: Palladium-Catalyzed Synthesis of Substituted Triazines This table provides examples of palladium-catalyzed cross-coupling reactions for the synthesis of triazine derivatives.

| Triazine Precursor | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid | 1-Bromo-3,5-diphenylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Aromatic Dendrimer D1 | 50% | nih.gov |

| Tris(4-bromophenyl)triazine precursor | 2-Chloro-4,6-diphenyl-1,3,5-triazine | [Pd(dppf)Cl₂] | K₂CO₃ | Aromatic Dendrimer D2 | 41% | acs.orgnih.gov |

Nucleophilic Substitution Reactions in Triazine-Based Cryptand Synthesis

Nucleophilic aromatic substitution is a key reaction in the synthesis of complex, three-dimensional structures known as cryptands, where 1,3,5-triazine units can act as structural caps (B75204). beilstein-journals.orgnih.govbeilstein-journals.org These syntheses often start with a triphenol derivative of triazine, such as 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)triphenol. nih.govresearchgate.netresearchgate.net

For instance, a three-armed cryptand featuring 2,4,6-triphenyl-1,3,5-triazine units as caps and pyridine (B92270) rings in the bridges was synthesized by reacting the corresponding triphenol with 2,6-dichloro-3,5-dicyanopyridine. beilstein-journals.org This reaction proceeds in good yield (42%) and results in a highly symmetric cryptand structure. beilstein-journals.org Similarly, another cryptand was obtained in 64% yield through the nucleophilic substitution reaction between 1,3,5-triazine-2,4,6-triphenol and 2,6-dibromomethyl-pyridine. nih.gov The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to nucleophilic attack, facilitating the construction of these intricate macrobicyclic architectures. nih.govresearchgate.net

Post-Synthetic Modifications of Related Triazine Precursors

The most versatile and widely used precursor for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. wikipedia.orgnih.govmdpi.com The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for their sequential and controlled substitution by various nucleophiles. mdpi.comnih.gov This reactivity is temperature-dependent: the first chlorine atom is typically substituted at low temperatures (around 0 °C), the second at room temperature, and the third at higher temperatures. mdpi.comnih.gov

This stepwise nucleophilic substitution enables the synthesis of a vast array of mono-, di-, and trisubstituted 1,3,5-triazines, including both symmetric and non-symmetric derivatives. nih.govnih.gov A wide range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can be employed. nih.gov For example, reacting cyanuric chloride sequentially with different amines, alcohols, or thiols allows for the precise installation of various functional groups onto the triazine scaffold. derpharmachemica.comclockss.org This method is not only practical due to the low cost of cyanuric chloride but also highly adaptable for creating diverse molecular structures, from simple substituted triazines to complex dendrimers and materials for various applications. nih.govresearchgate.netresearchgate.netnih.gov

Advanced Structural and Conformational Analysis of 2,4,6 Triphenyl 1,3,5 Triazinane Systems

X-ray Crystallographic Investigations

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement in the solid state, providing invaluable insights into molecular geometry, intermolecular interactions, and packing arrangements.

Single Crystal X-ray Diffractometry for Molecular and Supramolecular Structures

Single crystal X-ray diffractometry has been instrumental in confirming the molecular structures of various compounds containing the 2,4,6-triphenyl-1,3,5-triazine (B147588) core. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the conformation of the triazine ring and the orientation of the phenyl substituents.

For instance, the structures of several donor-σ-acceptor exciplex emitters incorporating a 2,4,6-triphenyl-1,3,5-triazine acceptor unit have been unequivocally verified by X-ray crystallography. researchgate.net These studies provide a detailed picture of the molecular architecture, which is essential for understanding the structure-property relationships in these materials. researchgate.net Similarly, the crystal structures of a series of tris-arylthiotriazines have been determined, showcasing interesting structural patterns and intermolecular interactions. researchgate.netresearchgate.net

The data obtained from single crystal X-ray diffraction not only confirms the covalent framework but also illuminates the supramolecular assembly through non-covalent interactions such as π-π stacking. In some derivatives, intramolecular π-π interactions have been observed with distances ranging from 3.965 Å to 4.384 Å. researchgate.netresearchgate.net Furthermore, intermolecular π-π stacking has been identified, playing a significant role in the crystal packing. researchgate.net

Table 1: Selected Crystallographic Data for 2,4,6-Triphenyl-1,3,5-triazine Derivatives

| Compound | Intramolecular π-π Interaction (Å) | Intermolecular π-π Interaction (Å) | Reference |

|---|---|---|---|

| 2,4,6-tris(phenylthio)-1,3,5-triazine | 4.287 and 4.350 | Not Reported | researchgate.net |

| 2,4,6-tris(p-tolylthio)-1,3,5-triazine | 4.384 | Not Reported | researchgate.net |

| 2,4,6-tris((4-chlorophenyl)thio)-1,3,5-triazine | 4.158 | Not Reported | researchgate.net |

| 2,4,6-tris((3-nitrophenyl)thio)-1,3,5-triazine | 4.041 | 3.616 | researchgate.net |

| 2,4,6-tris((2-methyl-5-nitrophenyl)thio)-1,3,5-triazine | 4.048 | 3.652 | researchgate.net |

| 2,4,6-tris(2,6-dimethylphenylthio)-1,3,5-triazine | 3.965 | 3.868 | researchgate.net |

Analysis of Polymorphism and Solid-State Structural Diversity

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. The study of polymorphism in triazine derivatives, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), has revealed the existence of multiple crystalline forms. nih.gov

For TPT, a second polymorph, TPT-II, has been identified which crystallizes in the I2/a space group. nih.gov This polymorph exhibits a higher density and more efficient space filling compared to the previously known form, TPT-I. nih.gov The crystallization conditions are a determining factor in obtaining a specific polymorph. nih.gov Such studies on related triazine systems highlight the potential for structural diversity in the solid state for 2,4,6-triphenyl-1,3,5-triazinane and its analogues, which can influence their material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular framework.

In the ¹H NMR spectrum of 2,4,6-triphenyl-1,3,5-triazine, the aromatic protons typically appear as multiplets in the downfield region. For the parent compound, these signals are observed in the range of δ 8.80-8.78 ppm and 7.65-7.56 ppm in CDCl₃. rsc.org The integration of these signals corresponds to the number of protons on the phenyl rings.

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2,4,6-triphenyl-1,3,5-triazine, characteristic signals for the triazine ring carbons and the phenyl ring carbons are observed. In d₆-DMSO, the triazine carbon appears at δ 166.6 ppm, while the phenyl carbons resonate at δ 134.6, 129.8, and 128.9 ppm. rsc.org The chemical shifts can vary depending on the solvent and the substituents on the phenyl rings. rsc.org The formation of dendrimers and other complex structures incorporating the 2,4,6-triphenyl-1,3,5-triazine core has been confirmed using ¹H and ¹³C NMR spectroscopy. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition

High-Resolution Mass Spectrometry (HRMS) is a vital technique for the precise determination of the molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the chemical formula.

HRMS has been employed to verify the synthesis of various derivatives of 2,4,6-triphenyl-1,3,5-triazine. For example, in the synthesis of novel aromatic dendrimers, HRMS was used alongside NMR and FT-IR to confirm the formation of the desired products. nih.govacs.org The technique is particularly useful for characterizing new compounds where reference data may not be available. rsc.org The high accuracy of HRMS allows for the differentiation between compounds with very similar molecular weights, making it an indispensable tool in synthetic chemistry.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the context of this compound and its derivatives, FT-IR spectroscopy can confirm the presence of the triazine ring and the phenyl groups. The characteristic C=N and C-N stretching vibrations of the triazine ring, as well as the C-H and C=C vibrations of the aromatic rings, can be observed in the IR spectrum. The FT-IR spectra of starting materials and final products are often compared to monitor the progress of a chemical reaction. For instance, in the synthesis of covalent triazine frameworks, FT-IR is used to confirm the formation of the triazine network. researchgate.net The technique has also been used to characterize novel aromatic dendrimers containing the 2,4,6-triphenyl-1,3,5-triazine core. nih.govacs.org

Spectroscopic and Photophysical Investigations of 2,4,6 Triphenyl 1,3,5 Triazine Based Chromophores

Linear Optical Absorption Properties

The linear optical absorption properties of 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives are primarily governed by π–π* electronic transitions within the aromatic system. nih.govacs.org The absorption spectra of these compounds typically exhibit two main bands. semanticscholar.org A high-energy band is attributed to transitions involving the s-triazine core, while a lower-energy band arises from intramolecular charge transfer (ICT) from the donor moieties to the triazine acceptor. semanticscholar.org

In extended 2,4,6-triphenyl-s-triazines, such as those with phenyl-alkynyl linkers, the lowest-energy absorption band can be significantly red-shifted, with some derivatives absorbing well into the visible range above 400 nm. mdpi.comresearchgate.net This bathochromic shift is influenced by the nature of the substituents on the peripheral phenyl rings. mdpi.comresearchgate.net For instance, increasing the electron-donating strength of the para-substituents leads to a clear red shift of the first absorption peak. mdpi.comresearchgate.net Solvatochromic studies on some derivatives have shown that the absorption is relatively insensitive to the solvent, while the emission is highly solvent-sensitive. mdpi.com

The replacement of oxygen with sulfur in the triazine core to form 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones results in a bathochromic shift of the absorption bands. nih.gov

The following table summarizes the linear absorption properties of selected 2,4,6-triphenyl-1,3,5-triazine derivatives:

| Compound | Solvent | λ_abs (nm) | Reference |

| 3-NPh₂ | CH₂Cl₂ | >400 | mdpi.com |

| 7-H | CH₂Cl₂ | >400 | mdpi.com |

| D1 | - | ~250, ~325 | nih.govacs.org |

| D2 | - | ~250, ~323 | nih.govacs.org |

Emission Properties: Fluorescence and Phosphorescence Studies

The emission properties of 2,4,6-triphenyl-1,3,5-triazine derivatives are diverse and highly dependent on their molecular structure and environment. These compounds can exhibit fluorescence and, in some cases, phosphorescence, with their emission characteristics being key to their application in areas like organic light-emitting diodes (OLEDs).

Fluorescence is the more commonly observed emission process for these chromophores. libretexts.org Extended derivatives of 2,4,6-triphenyl-s-triazine can be significantly luminescent, with fluorescence quantum yields varying based on the substituents. mdpi.com For example, the fluorenyl derivative 7-H exhibits a high fluorescence quantum yield (ΦF = 0.80). mdpi.com In contrast, the introduction of sulfur to create thioisocyanurates leads to a more efficient quenching of fluorescence. nih.gov

Phosphorescence, a spin-forbidden emission from a triplet excited state, is also a relevant process for certain triazine derivatives, particularly in the context of Thermally Activated Delayed Fluorescence (TADF). libretexts.org

Excited State Characterization and Dynamics

The excited states of 2,4,6-triphenyl-1,3,5-triazine derivatives are central to their photophysical behavior. Upon photoexcitation, these molecules transition to an excited singlet state (S1). From this state, they can relax back to the ground state (S0) via radiative (fluorescence) or non-radiative pathways.

In donor-acceptor systems based on 2,4,6-triphenyl-1,3,5-triazine, the excited state can have a significant intramolecular charge transfer (ICT) character. semanticscholar.org This is particularly evident in derivatives where electron-donating groups are attached to the triazine core. The dynamics of the excited state, including structural relaxation and solvent interactions, can be complex. Time-resolved fluorescence spectroscopy reveals fast decay components at shorter wavelengths and a rise at longer wavelengths, indicative of a gradual relaxation of the excited state and a red-shift of the emission spectrum. semanticscholar.org For some derivatives, the excited state dynamics are bi-exponential, suggesting the involvement of multiple relaxation pathways or emitting states. semanticscholar.org The introduction of a bromine atom into the structure of certain derivatives can widen the energy band gap by influencing the HOMO and LUMO energy levels. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in purely fluorescent molecules, thereby enhancing the efficiency of light emission. wikipedia.orgnih.gov This process involves reverse intersystem crossing (RISC) from a triplet excited state (T1) to a singlet excited state (S1), enabled by a small energy gap (ΔEST) between these two states. wikipedia.orgnih.gov The S1 state then deactivates through fluorescence, resulting in a delayed emission component. wikipedia.org

Several 2,4,6-triphenyl-1,3,5-triazine-based molecules have been designed as TADF emitters. mdpi.com These typically incorporate strong electron-donor groups linked to the triazine acceptor. mdpi.com For example, a molecule with a phenothiazine (B1677639) donor and a 2,4,6-triphenyl-1,3,5-triazine acceptor has been shown to exhibit dual-emission with TADF characteristics, which was attributed to two different conformers of the molecule having distinct emissive ICT excited states. nih.gov

The efficiency of TADF is critically dependent on the ΔEST. For instance, a derivative with acridine (B1665455) donors (3ACR-TRZ) showed a very small ΔEST of 0.015 eV, leading to a high photoluminescence quantum yield of 98%. mdpi.com Another example, TrzIAc, with an indeno-acridine donor, exhibited a ΔEST of 0.06 eV and a photoluminescence quantum yield of 97%. mdpi.com

The table below presents TADF characteristics for selected 2,4,6-triphenyl-1,3,5-triazine-based emitters:

| Emitter | Donor | ΔEST (eV) | PLQY (%) | Reference |

| 3ACR-TRZ | Acridine | 0.015 | 98 | mdpi.com |

| DMAC-TRZ | Dimethyl acridine | - | 83 (neat film) | mdpi.com |

| TrzIAc | Indeno-acridine | 0.06 | 97 | mdpi.com |

| Tri-PXZ-TRZ | Phenoxazine | - | - | mdpi.com |

| OTrPhCz | Carbazole (B46965) | - | - | rsc.org |

| OTrPhCzBr | 2-bromized carbazole | - | - | rsc.org |

Two-Photon Absorption (2PA) Properties of Extended Triazine Derivatives

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is highly valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging. mdpi.comresearchgate.net Extended 2,4,6-triphenyl-s-triazines have emerged as promising candidates for 2PA applications. mdpi.comresearchgate.net

These s-triazine derivatives often exhibit significantly better two-photon absorption in the near-infrared range compared to analogous molecules like isocyanurates or 1,3,5-triphenylbenzenes, especially when functionalized with electron-releasing substituents at their periphery. mdpi.comresearchgate.netdntb.gov.ua The 2PA cross-section (σ2PA) is a measure of the 2PA efficiency. For example, the derivative 3-NPh₂, with diphenylamino end-groups, shows a large 2PA cross-section and a high two-photon brightness, making it a strong candidate for fluorescence imaging. mdpi.com Its 2PA peak is also significantly red-shifted compared to its analogues. mdpi.com

The 2PA properties are closely linked to the intramolecular charge transfer and the π-conjugated length of the molecule. researchgate.net Studies on 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, which share a similar octupolar structure, have shown that the peak 2PA cross-section values increase with both the donor strength and the conjugation length. acs.orgnih.gov

The following table lists the 2PA properties of a selected extended triazine derivative:

| Compound | λ_2PA (nm) | σ_2PA (GM) | Reference |

| 3-NPh₂ | 820 | 1500 | mdpi.com |

Excimer Formation and Intermolecular Interactions in Solid State and Thin Films

In the solid state and in thin films, the photophysical properties of 2,4,6-triphenyl-1,3,5-triazine derivatives can be significantly influenced by intermolecular interactions, leading to phenomena such as excimer formation. An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule of the same species.

For 2,4,6-tris[4-(phenylethynyl)phenyl]-1,3,5-triazines, a large Stokes shift is observed in cast films, suggesting the formation of excimers in the solid state. researchgate.net These intermolecular interactions can be harnessed in various applications. For instance, the π-π interactions between graphitic carbon nitride (g-C3N4) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) have been utilized to create a composite photocatalyst with enhanced visible-light photocatalytic activity for hydrogen evolution. rsc.org In this system, the TAPT molecules are thought to act as a hole relay, improving charge separation and transfer. rsc.org

Computational and Theoretical Studies of 2,4,6 Triphenyl 1,3,5 Triazinane and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. bohrium.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like 2,4,6-triphenyl-1,3,5-triazinane and its analogues. mdpi.comnih.gov

Geometry Optimization and Equilibrium Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure, which corresponds to the equilibrium conformation of the molecule. nih.gov For this compound and its analogues, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular structure.

For instance, in a study of a phenothiazine-triphenyltriazine derivative (PTZ-TRZ), DFT calculations revealed the existence of two distinct ground-state conformers. elsevierpure.com These conformers arise from the distortion of the phenothiazine (B1677639) unit and have different energy gaps between their lowest singlet and triplet excited states. elsevierpure.com This information is crucial for understanding the photophysical properties of the molecule. Similarly, DFT has been used to optimize the molecular structures of novel bis(5,6-diphenyl-1,2,4-triazines), confirming their non-planar structures. bohrium.com

Frontier Molecular Orbital (FMO) Energy Levels and Contributions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net For analogues of 2,4,6-triphenyl-1,3,5-triazine (B147588), these calculations have shown that the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting triazine core. mdpi.comntu.edu.sg For example, in a series of extended 2,4,6-triphenyl-s-triazines, the HOMO was found to be of comparable energy regardless of the peripheral substituents, whereas the LUMO was more stabilized in the triazine-cored compounds compared to their isocyanurate analogues. mdpi.com This results in a lower HOMO-LUMO gap for the triazine derivatives. mdpi.com

The table below presents the calculated HOMO and LUMO energy levels for some analogues of 2,4,6-triphenyl-1,3,5-triazine.

| Compound | HOMO (eV) | LUMO (eV) |

| OTrPhCz | -5.83 | -2.88 |

| OTrPhCzBr | -5.96 | -2.71 |

Data sourced from a study on organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole (B46965) derivatives. rsc.org

Electronic Band Gap Determination

The electronic band gap, which is the energy difference between the HOMO and LUMO, is a critical parameter that determines the electronic and optical properties of a material. acs.org A smaller band gap generally indicates that the molecule can be more easily excited, leading to absorption of light at longer wavelengths.

DFT calculations provide a reliable method for estimating the electronic band gap. For a series of extended 2,4,6-triphenyl-s-triazines, DFT calculations revealed that the HOMO-LUMO gap progressively decreased as the electron-releasing strength of the peripheral substituents increased. mdpi.com This trend was consistent with experimental observations of the lowest-lying intense absorptions. mdpi.com In another study, the introduction of a bromine atom into a 2,4,6-triphenyl-1,3,5-triazine derivative was found to widen the energy band gap by lowering the HOMO energy level and raising the LUMO energy level. rsc.org

The following table shows the calculated HOMO-LUMO energy gaps for a selection of 2,4,6-triphenyl-s-triazine derivatives. mdpi.com

| Compound | HOMO-LUMO Gap (eV) |

| 3-NO₂ | 3.99 |

| 3-CN | 4.07 |

| 3-H | 4.39 |

| 3-OMe | 4.29 |

| 3-NMe₂ | 4.09 |

| 3-NPh₂ | 4.02 |

Calculations were performed at the CAM-B3LYP/6-31G level in CH₂Cl₂. mdpi.com*

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited state properties and phenomena such as light absorption and emission. bohrium.comnih.gov

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption and emission spectra of molecules, providing valuable information about their color and luminescent properties. bohrium.com These calculations determine the energies of electronic transitions from the ground state to various excited states (absorption) and from the lowest excited state back to the ground state (emission). researchgate.net

For several extended 2,4,6-triphenyl-s-triazine derivatives, TD-DFT calculations have been used to qualitatively reproduce the experimentally observed trends in their absorption spectra. mdpi.com The calculations showed that the transition energies were consistently overestimated by the CAM-B3LYP functional and underestimated by the MPW1PW91 functional, with the former providing better agreement with experimental data for the low-energy band. mdpi.com Similarly, TD-DFT has been successfully employed to calculate the absorption and emission spectra of novel bis(5,6-diphenyl-1,2,4-triazines), with the theoretical results showing good agreement with experimental measurements. bohrium.com

The table below summarizes the experimental and TD-DFT calculated absorption maxima for some extended 2,4,6-triphenyl-s-triazine derivatives. mdpi.com

| Compound | Experimental λabs (nm) | TD-DFT Calculated λabs (nm) |

| 3-NMe₂ | 365 | 344 |

| 3-NPh₂ | 382 | 363 |

| 7-NPh₂ | 409 | 386 |

Experimental data recorded in CH₂Cl₂. TD-DFT calculations were performed using the CAM-B3LYP functional. mdpi.com

Analysis of Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. researchgate.net This phenomenon is crucial in the design of materials for various applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.

TD-DFT calculations are instrumental in understanding and visualizing ICT processes. By analyzing the molecular orbitals involved in an electronic transition, it is possible to determine the extent and direction of charge transfer. For example, in a study of a phenothiazine-triphenyltriazine (PTZ-TRZ) derivative, detailed analysis of absorption and photoluminescence spectra, supported by TD-DFT, confirmed that the observed dual fluorescence was due to two different intramolecular charge-transfer excited states. elsevierpure.com This was a novel finding, as previously reported dual fluorescence from single molecules typically involved a locally excited and an ICT state. elsevierpure.com In other systems, such as those based on phenothiazine, TD-DFT has helped to elucidate how the molecular structure can be tuned to favor either a planar intramolecular charge transfer (PICT) state, which is highly fluorescent, or a twisted intramolecular charge transfer (TICT) state, where fluorescence is quenched. nih.gov

Reorganization Energy Calculations for Charge Transport

In the field of organic electronics, the efficiency of charge transport is a critical parameter for materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The charge hopping rate between adjacent molecules is significantly influenced by the reorganization energy (λ). Reorganization energy is the sum of the energy required to relax the geometry of a molecule from its neutral state to its charged state and the energy released when it relaxes from the charged state back to the neutral state's geometry. According to Marcus theory, a lower reorganization energy corresponds to a faster charge transport rate. nih.gov

The total reorganization energy is composed of two parts: the internal reorganization energy (λ_int_) and the external reorganization energy (λ_ext_). researchgate.net

Internal Reorganization Energy (λ_int_) : This component arises from the structural changes within the molecule itself upon gaining or losing an electron. It can be calculated for both hole (λ_h_) and electron (λ_e_) transport. researchgate.netunesp.br

External Reorganization Energy (λ_ext_) : This component relates to the polarization changes in the surrounding medium as the charge transfer occurs. researchgate.net

Computational studies, typically using DFT methods like B3LYP or ωB97XD, are employed to calculate the intramolecular reorganization energy. nih.govresearchgate.net The process involves optimizing the geometry of the molecule in both its neutral and ionized (anionic and cationic) states.

For triazine-based materials and their analogues, research indicates that chemical modifications can significantly tune the reorganization energy. For instance, studies on related heterocyclic systems show that the introduction of different substituent groups can either increase or decrease the reorganization energy for holes and electrons, thereby favoring one type of charge transport over the other. unesp.br A smaller reorganization energy is beneficial as it reduces the driving force needed for exciton (B1674681) dissociation and charge transfer. nih.gov In the context of this compound analogues, theoretical calculations would explore how modifications to the phenyl rings affect the structural relaxation upon ionization, directly impacting the charge mobility.

Table 1: Calculated Reorganization Energies for Charge Transport in Hypothetical Analogues

This table illustrates potential reorganization energy values for hypothetical derivatives of a triazine-based core, calculated at a DFT level of theory. The data is representative of trends observed in similar organic electronic materials.

| Compound/Analogue | Substituent on Phenyl Ring | Hole Reorganization Energy (λ_h) (eV) | Electron Reorganization Energy (λ_e) (eV) |

| Core: 2,4,6-Tri-phenyl-1,3,5-triazine | -H (Unsubstituted) | 0.290 | 0.315 |

| Analogue A | -OCH₃ (Electron-Donating) | 0.275 | 0.330 |

| Analogue B | -CF₃ (Electron-Withdrawing) | 0.310 | 0.295 |

| Analogue C | -N(Ph)₂ (Bulky Donor) | 0.264 | 0.350 |

Reactivity Site Estimation using Fukui Functions

Fukui functions are a key concept in conceptual Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. By analyzing Fukui functions, one can identify sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack.

The calculation of Fukui functions is performed following a DFT geometry optimization. The analysis can be crucial in understanding reaction mechanisms. For example, in a study on the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide, which results in the formation of 2,4,6-triphenyl-1,3,5-triazine, Fukui functions were calculated to rationalize the compound's reactivity and electrochemical properties. researchgate.net

For this compound, a Fukui function analysis would reveal the following:

Sites for Nucleophilic Attack (f_k_⁺) : These regions have a high propensity to accept an electron. In the triazinane ring, the carbon atoms are generally more electrophilic than the nitrogen atoms and would be primary sites for nucleophilic attack.

Sites for Electrophilic Attack (f_k_⁻) : These are the regions most likely to donate an electron. The nitrogen atoms in the triazinane ring, with their lone pairs of electrons, and the electron-rich phenyl rings would be the most probable sites for electrophilic attack.

These theoretical predictions provide invaluable guidance for synthetic chemists aiming to functionalize the molecule or for understanding its degradation pathways. The results from such calculations are often in excellent agreement with experimental observations. researchgate.net

Table 2: Estimated Reactive Sites in this compound via Fukui Functions

This table summarizes the predicted reactivity for different atomic sites within the molecule based on conceptual DFT principles.

| Molecular Region | Atom | Predicted Susceptibility to Nucleophilic Attack | Predicted Susceptibility to Electrophilic Attack |

| Triazinane Ring | Carbon (C) | High | Low |

| Nitrogen (N) | Low | High | |

| Substituents | Phenyl Rings | Moderate (Ortho/Para positions) | High |

Intermolecular Binding Energy Calculations in Supramolecular Structures

This compound and its aromatic analogue, 2,4,6-triphenyl-1,3,5-triazine, are excellent building blocks for constructing complex supramolecular architectures. researchgate.net These extended networks are held together by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and anion-π or cation-π interactions. researchgate.net Computational chemistry is essential for quantifying the strength of these interactions and predicting the most stable crystal packing arrangements.

The intermolecular binding energy is calculated by determining the energy of the supramolecular complex and subtracting the energies of the individual, isolated molecules. DFT calculations are a common method for obtaining these energies. For crystalline materials, this can be expressed as the lattice energy, which represents the energy required to separate the crystal into its constituent molecules. mdpi.com

In supramolecular structures involving triazine derivatives, several key interactions are computationally evaluated:

π-π Stacking : The electron-deficient triazine ring can interact favorably with the electron-rich phenyl rings of adjacent molecules. The stacking of these aromatic systems is a significant stabilizing force in the crystal structure of many triazine compounds. researchgate.net

Hydrogen Bonding : In the case of this compound (the saturated version), the N-H protons can act as hydrogen bond donors, forming interactions with electronegative atoms on neighboring molecules.

Theoretical studies, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed understanding of how molecules pack together. mdpi.com These computational insights are critical for the rational design of functional materials where the arrangement of molecules dictates the material's bulk properties, such as charge mobility and photophysical behavior. researchgate.net

Table 3: Common Intermolecular Interactions in Triazinane Supramolecular Structures and Their Typical Binding Energies

This table provides an overview of the non-covalent forces at play in the supramolecular assembly of triazinane-based compounds and their generally accepted energy ranges.

| Type of Interaction | Description | Typical Energy Range (kJ/mol) |

| π-π Stacking | Attraction between aromatic rings (e.g., phenyl-phenyl or phenyl-triazine). | 5 - 50 |

| Hydrogen Bonding (N-H···X) | Interaction between an N-H bond and an electronegative atom (X). | 10 - 40 |

| CH-π Interaction | Interaction of a C-H bond with the face of a π-system. | 1 - 10 |

| Van der Waals Forces | General non-specific attractive/repulsive forces. | < 5 |

Reactivity and Transformation Mechanisms of 2,4,6 Triphenyl 1,3,5 Triazinane Frameworks

Electrophilic Aromatic Substitution on Phenyl Rings

The phenyl groups of 2,4,6-triphenyl-1,3,5-triazinane (also known as cyaphenine) are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. oup.com These reactions primarily modify the electronic and physical properties of the molecule.

Nitration Reactions

Nitration of this compound with a mixture of nitric and sulfuric acids leads to the substitution of nitro groups onto the benzene (B151609) rings. oup.com The substitution pattern is predominantly at the meta-position, with some para-substitution also observed. The extent of nitration and the ratio of isomers are dependent on the specific reaction conditions. The most substituted product obtained through this method is m,m′-dinitrocyaphenine. oup.com

Table 1: Nitration of this compound

| Reagent | Product(s) | Key Observation |

|---|---|---|

| Nitric Acid and Sulfuric Acid | Mostly meta- and partly para-substituted products | Product composition varies with reaction conditions. |

Sulfonation Reactions

Sulfonation of this compound with oleum (B3057394) results in the formation of a trisulfonated product. oup.com The sulfono groups are introduced at the meta-positions of all three phenyl rings. A notable characteristic of this reaction is the potential for desulfonation if the product remains in the reaction mixture for an extended period. oup.com

Table 2: Sulfonation of this compound

| Reagent | Product | Key Observation |

|---|

Electroreduction Pathways and Products

The electrochemical behavior of this compound and its derivatives has been a subject of investigation. Interestingly, 2,4,6-triphenyl-1,3,5-triazine (B147588) can be unexpectedly produced during the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide in an acetonitrile (B52724) solution. researchgate.net This pathway highlights a complex rearrangement and formation mechanism under electrochemical conditions. The study of Fukui functions helps to rationalize the reactive sites and the divergent electrochemical properties observed. researchgate.net

Photochemical Reactions and Stability in the Solid State

The photochemical properties of this compound derivatives are of significant interest for their applications in materials science, particularly in the development of photocatalysts and components for electronic devices. chemimpex.comacs.org Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core exhibit enhanced thermal stability and favorable photophysical properties due to improved electron-transfer processes. nih.gov These materials show strong absorption maxima, which are attributed to π–π* transitions within the benzene and 1,3,5-triazine (B166579) moieties. nih.govacs.org

Photolysis Products and Mechanisms

Irradiation of 2,4,6-triphenyl-1,2-dihydro-1,3,5-triazine (B14166078) in boiling benzene can lead to the aromatic 2,4,6-triphenyl-1,3,5-triazine as a main product, alongside 2,4,5-triphenylimidazole. thieme-connect.de In the context of photocatalysis, dendrimers containing the 2,4,6-triphenyl-1,3,5-triazine core can act as efficient photocatalysts for reactions such as the selective oxidative coupling of benzylamines. acs.org The proposed mechanism involves the generation of an excited state of the dendrimer upon light absorption, followed by electron transfer processes. acs.org The involvement of singlet oxygen (¹O₂) in the photocatalytic process has been supported by quenching experiments with 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govacs.org

Derivatization Reactions at the Triazine Core

The 1,3,5-triazine core itself serves as a versatile platform for derivatization, primarily through nucleophilic substitution reactions starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for the sequential and controlled introduction of different functional groups. This step-wise approach enables the synthesis of a wide range of symmetric and non-symmetric tri-substituted 1,3,5-triazines with various nucleophiles like amines, thiols, and alkoxides. mdpi.comresearchgate.net

For instance, dendrimers containing 2,4,6-triphenyl-1,3,5-triazine cores can be synthesized via Suzuki–Miyaura cross-coupling reactions. nih.govacs.org In one example, ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid was coupled with 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) to produce a dendrimer with multiple triazine skeletons. nih.govacs.org These derivatization strategies are fundamental to tuning the properties of the final materials for applications in OLEDs and as photocatalysts. nih.govacs.org

Functional Derivatives and Conjugated Systems Based on 2,4,6 Triphenyl 1,3,5 Triazine

Design and Synthesis of Star-Shaped Molecular Architectures

Star-shaped molecules based on a 1,3,5-triazine (B166579) core have garnered significant attention due to their unique three-dimensional structures and their applications in optoelectronics and supramolecular chemistry. nih.gov The design principle often involves using the 2,4,6-triphenyl-1,3,5-triazine (B147588) unit as a central electron-accepting core from which π-conjugated arms radiate outwards. These arms are typically terminated with electron-donating groups, establishing a D-π-A framework.

The synthesis of these molecules frequently employs modern cross-coupling reactions. For instance, new star-shaped D-π-A molecules have been synthesized using the 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine (B8198669) unit as the core. researchgate.net The synthesis starts with the trimerization of thiophene-2-carbonitrile to form the central 2,4,6-tris(thiophen-2-yl)triazine. researchgate.net Subsequent bromination with N-bromosuccinimide (NBS) in DMF yields a key precursor, which can then be coupled with various arylboronates or ethynylarenes via Suzuki-Miyaura or Sonogashira reactions, respectively. researchgate.netrsc.org These methods allow for the introduction of diverse peripheral groups like triphenylamine (B166846), carbazole (B46965), or fluorene (B118485) moieties, enabling the synthesis of a library of compounds with varied electronic properties. rsc.org

Another versatile precursor, 2,4,6-tris(4-formylphenoxy)benzaldehyde, has been used to create novel star-shaped compounds by linking the triazine core to various heterocyclic systems through Michael and Hantzsch reactions. nih.govrsc.org This approach demonstrates the modularity and flexibility in designing complex molecular architectures from a triazine center.

Dendrimeric Structures Incorporating Triazine Cores

Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core are a significant class of highly ordered, monodisperse molecules. nih.govresearchgate.net The triazine core imparts beneficial properties, including high thermal stability and enhanced photophysical characteristics related to efficient electron-transfer processes. nih.gov The properties and functions of these dendrimers can be precisely tuned by selecting different dendrons (the branching units) attached to the core. researchgate.net

The synthesis of these dendrimers often utilizes palladium-catalyzed cross-coupling reactions. For example, two novel aromatic dendrimers were synthesized starting from ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid. nih.govacs.org This core was coupled with aryl halides, such as 1-bromo-3,5-diphenylbenzene (B177409), via the Suzuki-Miyaura reaction to yield the target dendrimer. nih.govresearchgate.net Another dendrimer, containing four 1,3,5-triazine skeletons, was synthesized by reacting the same triboronic acid with an excess of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446). acs.org The optimization of reaction conditions, including the choice of palladium catalyst and base, was crucial for achieving good yields. acs.org These synthetic strategies have enabled the creation of low-generation aromatic dendrimers with potential applications in OLEDs and as photocatalysts. nih.govacs.orgfigshare.com

The versatility of the 2,4,6-triphenyl-1,3,5-triazine core is highlighted by its successful integration with a wide array of functional dendrons. nih.gov Researchers have reported numerous examples of triazine-based aromatic dendrimers functionalized with moieties such as fluorene, carbazole, pyrene (B120774), phenoxazine, bithiophene, and oxadiazole. nih.govresearchgate.net The choice of the dendron is critical as it dictates the final properties of the molecule. For instance, many of these dendrimers exhibit beneficial light-emission properties, making them suitable for the construction of organic light-emitting diodes. nih.gov The specific integration of these different aromatic systems allows for the fine-tuning of the dendrimer's electronic structure, influencing its performance in various optoelectronic devices. nih.govresearchgate.net

Covalent Organic Frameworks (COFs) Utilizing Triazine Building Blocks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. acs.org The 1,3,5-triazine ring is a common building block for COFs due to its planar, π-conjugated nature, which contributes to the framework's stability and semiconductive properties. acs.org Triazine-based COFs can be synthesized by either forming the triazine ring during polymerization (e.g., through trimerization of nitrile monomers) or by using pre-synthesized triazine-containing monomers. acs.org

Recently, two COFs incorporating 2,4,6-triphenyl-1,3,5-triazine were demonstrated to be excellent photocathodes for hydrogen production from water splitting. researchgate.netntu.edu.sg In one study, a donor-acceptor COF (TAPB-TTB COF) was created by combining a triazine unit with a 2,4,6-triphenylbenzene unit. researchgate.net This D-A structure resulted in a narrowed bandgap and improved charge transfer, leading to a significantly enhanced visible-light photocurrent compared to a COF without the donor unit. researchgate.net Another approach involves the Friedel-Crafts reaction between 2,4,6-trichloro-1,3,5-triazine and tetraphenylthiophene (B167812) to create a nitrogen-rich conjugated microporous polymer. rsc.org The use of flexible building units, such as those derived from 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine, has also been explored to create flexible 2D COFs with excellent crystallinity and high surface areas, which are promising for gas separation and chemical sensing applications. researchgate.net

| COF Name | Monomers | Key Property/Application | Reported Performance Metric | Reference |

|---|---|---|---|---|

| TAPB-TTB COF | 2,4,6-triphenyl-1,3,5-triazine and 2,4,6-triphenylbenzene derivatives | Photoelectrochemical H₂ Evolution | ~110 µA cm⁻² photocurrent | researchgate.netntu.edu.sg |

| TTA-TTB COF | 2,4,6-triphenyl-1,3,5-triazine derivative (acceptor only) | Photoelectrochemical H₂ Evolution | ~35 µA cm⁻² photocurrent | researchgate.net |

| TTPT-CTF | 2,4,6-trichloro-1,3,5-triazine and Tetraphenylthiophene | Fluorescent Sensing and I₂ Uptake | Surface Area: 315.5 m² g⁻¹ | rsc.org |

| DTZ-COF | Flexible triazine-based monomers | Chemical Sensing (Picric Acid) | BET Surface Area: 1276 m² g⁻¹ | researchgate.net |

Strategic Structural Modifications for Tunable Electronic and Optical Properties

The electronic and optical properties of molecules containing a 2,4,6-triphenyl-1,3,5-triazine core can be strategically tuned through structural modifications. The electron-deficient triazine ring acts as a strong acceptor, and by varying the electron-donating strength of the peripheral groups attached to the phenyl rings, the intramolecular charge transfer (ICT) characteristics can be precisely controlled. researchgate.netmdpi.com

For example, in a series of extended 2,4,6-triphenyl-s-triazines, substituting the periphery with electron-donating groups like diphenylamine (B1679370) (NPh₂) or electron-withdrawing groups like nitro (NO₂) causes a bathochromic (red) shift in the first absorption band compared to the unsubstituted analogue. mdpi.comresearchgate.net This highlights the effective electronic communication between the core and the periphery. The geometry and linking topology also play a crucial role; completely flat star-shaped molecules with conjugated linkers exhibit smaller optical band gaps compared to derivatives with twisted skeletons where chromophores are directly linked by single bonds.

These modifications have a profound impact on nonlinear optical properties, such as two-photon absorption (2PA). Triazine derivatives functionalized with electron-releasing substituents show significantly larger 2PA cross-sections compared to analogues with benzene (B151609) or isocyanurate cores. mdpi.com Furthermore, functionalizing Ir(III) complexes with triphenyl-triazine moieties can induce polarity-sensitive properties in their excited states. rsc.org In nonpolar solvents, the excited state is localized on the Ir-ppy unit, but in polar solvents, it gains significant intraligand charge transfer character, shifting from the iridium center to the triazine acceptor. rsc.org This polarity-controlled modulation of excited state character directly affects the photoluminescent properties of the complexes.

| Derivative Series | Peripheral Substituent (X) | Observed Effect on Absorption Spectra | Impact on Property | Reference |

|---|---|---|---|---|

| 3-X Series | -H (Reference) | Baseline absorption | - | mdpi.com |

| -NPh₂ (Donor) | Bathochromic (red) shift | Decreased energy gap, enhanced 2PA | mdpi.comresearchgate.net | |

| -NO₂ (Acceptor) | Bathochromic (red) shift | Decreased energy gap | mdpi.com | |

| Ir(III) Complexes | Triphenyl triazine | Solvent-dependent emission | Polarity-sensitive T₁ state | rsc.org |

Advanced Material Science Applications of 2,4,6 Triphenyl 1,3,5 Triazine Based Systems

Organic Light-Emitting Diodes (OLEDs) Development

The electron-deficient nature of the 1,3,5-triazine (B166579) core makes it a versatile building block for various components within an OLED device. rsc.orgpsu.edu By functionalizing the triphenyl-triazine structure, researchers can fine-tune the energy levels and charge transport properties to optimize device performance, leading to high efficiency and stability. rsc.orgacs.org

Emitter Materials

Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are being developed as emitter materials, particularly for blue light emission. In one study, carbazole (B46965) or 2-bromized carbazole was introduced into the ortho-positions of the 2,4,6-triphenyl-1,3,5-triazine framework to create two new emitters, OTrPhCz and OTrPhCzBr. rsc.org These molecules exhibited high thermal stability and were active in thermally activated delayed fluorescence (TADF). A blue OLED using OTrPhCz as the guest emitter demonstrated a turn-on voltage of 4.2 V, a maximum brightness of 10,389 cd/m², and an external quantum efficiency (EQE) of 2.64%. rsc.org The design strategy of linking donor (carbazole) and acceptor (triazine) units through ortho-positions helps modulate the excited state properties, with some crystalline-state emitters showing room temperature phosphorescence (RTP). rsc.org

Table 1: Performance of an OLED Device Using a 2,4,6-Triphenyl-1,3,5-triazine Derivative as the Emitter

| Emitter | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| OTrPhCz | 4.2 | 10389 | 4.2 | 2.64 |

Data sourced from a study on organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives. rsc.org

Electron Transport Materials

The inherent electron-deficient character of the 1,3,5-triazine ring makes its derivatives excellent candidates for electron transport materials (ETMs) in OLEDs. psu.eduoup.comaprilsci.com These materials facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. Several star-shaped 1,3,5-triazine derivatives have been synthesized and shown to possess good electron mobilities, often greater than 10⁻⁴ cm² V⁻¹ s⁻¹. psu.eduresearchgate.netrsc.org For instance, three derivatives—2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9'-spirobifluorene-2-yl)-1,3,5-triazine (TST)—were developed as new electron transport-type host materials for green phosphorescent OLEDs (PhOLEDs). researchgate.netrsc.orgscilit.com The meta-linkage in T2T and T3T resulted in high triplet energies, which is crucial for hosting phosphorescent emitters. psu.eduresearchgate.net

A device using T2T as the host and an additional electron transport layer achieved a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm/W, demonstrating the effectiveness of these triazine-based materials in promoting balanced charge recombination within the device. researchgate.netrsc.org

Table 2: Properties of 1,3,5-Triazine Derivatives as Electron Transport Materials

| Compound | Triplet Energy (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | Max. EQE of Device (%) | Max. Power Efficiency of Device (lm/W) |

|---|---|---|---|---|

| T2T | 2.80 | > 10⁻⁴ | 17.5 | 59.0 |

| T3T | 2.69 | > 10⁻⁴ | 14.4 | 50.6 |

| TST | 2.54 | > 10⁻⁴ | 5.1 | 12.3 |

Data from a study on 1,3,5-triazine derivatives as new electron transport-type host materials for green PhOLEDs. researchgate.netrsc.org

Excimer Host Materials

Bipolar host materials, which can transport both electrons and holes, are critical for achieving highly efficient PhOLEDs with low efficiency roll-off. rsc.org Derivatives of 1,3,5-triazine have been successfully designed as bipolar hosts by combining the electron-accepting triazine core with electron-donating units like carbazole. For example, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) and 3-(4,6-diphenoxy-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPOTPCz) were synthesized for this purpose. rsc.org These materials possess high triplet energy levels (2.78 eV for DPTPCz and 2.86 eV for DPOTPCz), enabling them to effectively host blue and green phosphorescent emitters. rsc.org PhOLEDs based on DPTPCz as the host showed excellent performance, with a green device achieving a maximum EQE of 21.2% and maintaining a high efficiency of 20.0% at a luminance of 10,000 cd/m². rsc.org

Organic Solar Cells (OSCs) and Photovoltaic Applications

In the realm of organic photovoltaics, 2,4,6-triphenyl-1,3,5-triazine serves as a valuable core for constructing donor-acceptor (D-A) molecules, which are fundamental to the function of organic solar cells. chemimpex.comnih.gov

Donor-Acceptor (D-A) Star-Shaped Molecules in OSCs

Star-shaped molecules (SSMs) with a central electron-accepting triazine core and radiating electron-donating arms have been synthesized for use as donor materials in bulk heterojunction OSCs. rsc.org This architecture facilitates intramolecular charge transfer from the donor arms to the triazine core. rsc.org In one example, two new SSMs, TTVTPA and TTVCz, were created using a triazine core, a thienylenevinylene π-bridge, and triphenylamine (B166846) or carbazole as end-capping donor units. rsc.org These molecules were blended with fullerene derivatives (PC₆₁BM or PC₇₁BM) to form the photoactive layer of an OSC. The device based on a TTVTPA/PC₇₁BM blend achieved a power conversion efficiency (PCE) of 2.48%, with a short-circuit current density of 10.57 mA/cm² and an open-circuit voltage of 0.69 V. rsc.org

Photocatalytic Systems for Energy Conversion and Organic Transformations

Triazine-based frameworks, particularly covalent organic frameworks (COFs), have emerged as promising metal-free, heterogeneous photocatalysts. nih.govhep.com.cnbohrium.com Their porous crystalline structures, high surface areas, and tunable electronic properties make them suitable for a range of photocatalytic applications. hep.com.cnmdpi.com

The applications of these materials include the production of solar fuels like hydrogen (H₂) and hydrogen peroxide (H₂O₂), as well as the degradation of organic pollutants. nih.govmdpi.com For example, two COFs based on a 2,4,6-triphenyl-1,3,5-triazine core were shown to act as excellent photocathodes for H₂ production from water. researchgate.net By creating a donor-acceptor pair within the COF structure, a significant enhancement in the visible-light photocurrent was achieved. researchgate.net

In another application, triazine-based COFs were used for the photocatalytic production of H₂O₂. One such catalyst, TTP-COF, achieved a high H₂O₂ production rate of 4244 μmol h⁻¹ g⁻¹ under visible light without any sacrificial agents. mdpi.com Triazine-based COFs have also been coordinated with co-catalysts like cobalt for photocatalytic water oxidation, achieving an oxygen evolution rate of 483 μmol g⁻¹ h⁻¹ with an apparent quantum efficiency of 7.6% at 420 nm. acs.org

Furthermore, aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been shown to act as innovative photocatalysts for the selective oxidation of benzylamines to N-benzylidene benzylamines under mild, UV-LED irradiated conditions. nih.govacs.org These findings highlight the versatility of triazine-based systems in harnessing light energy for both energy conversion and valuable organic chemical transformations. nih.govacs.org

Hydrogen Evolution Photocathodes

The quest for clean and sustainable energy has driven research into materials for efficient photoelectrochemical (PEC) water splitting to produce hydrogen. Covalent Organic Frameworks (COFs) incorporating 2,4,6-triphenyl-1,3,5-triazine have emerged as promising candidates for photocathodes in this process. These materials offer a crystalline, porous structure with high thermal and chemical stability.

In one study, two COFs based on a 1,3,5-triazine core were developed for PEC hydrogen evolution. By creating a donor-acceptor (D-A) structure within the COF, researchers significantly enhanced the visible-light photocurrent. The TAPB-TTB COF, which incorporates 2,4,6-triphenylbenzene, demonstrated a markedly improved performance compared to the TTA-TTB COF. researchgate.net This enhancement is attributed to a narrowed bandgap and more effective charge transfer due to the D-A architecture. researchgate.net The densely aligned π-arrays in the COF structure are believed to act as pre-organized pathways that facilitate the transport of photo-excited charges, leading to superior performance. researchgate.net

Another investigation focused on a triazine-containing COF, TFBB-TAT, which also showed significant promise for PEC water splitting. This COF demonstrated a higher cathodic current density compared to its non-triazine counterpart, indicating its potential for efficient water reduction under visible light. tandfonline.com The extended π-stacking in triazine-based COFs promotes the separation of excitons (electron-hole pairs) and provides excellent charge transport properties, which are crucial for photocatalysis. tandfonline.com

Table 1: Performance of 2,4,6-Triphenyl-1,3,5-triazine-Based COF Photocathodes

| Photocathode Material | Photocurrent Density (at 0 V vs. RHE) | Solar-to-Hydrogen (STH) Efficiency | Light Source |

|---|---|---|---|

| TAPB-TTB COF | 110 µA cm⁻² | 0.014% | Visible light (>420 nm) |

| TTA-TTB COF | 35 µA cm⁻² | Not specified | Visible light (>420 nm) |

| TFBB-TAT COF | 4.32 mA cm⁻² | Not specified | Visible light |

This table presents a comparison of the photoelectrochemical performance of different covalent organic frameworks (COFs) that incorporate a 2,4,6-triphenyl-1,3,5-triazine or similar triazine core for hydrogen evolution.

Selective Oxidative Coupling Reactions (e.g., Benzylamines)

The electron-accepting nature of the 2,4,6-triphenyl-1,3,5-triazine core makes it an effective component in photocatalysts. Researchers have successfully utilized aromatic dendrimers featuring this triazine core to drive selective chemical transformations under mild conditions.

Specifically, two novel aromatic dendrimers, D1 and D2, bearing one and four 2,4,6-triphenyl-1,3,5-triazine cores respectively, have been shown to be effective photocatalysts for the selective oxidative coupling of various benzylamines. nih.govresearchgate.net These reactions are carried out in the presence of air at room temperature, using a UV-LED as the light source. researchgate.net The dendrimer D2, with its higher concentration of triazine units, exhibited more satisfactory results. nih.govresearchgate.net A quantitative yield of N-benzylidene benzylamine (B48309) was achieved in just three hours using only 2.0 mol% of the D2 photocatalyst. nih.govresearchgate.net An additional advantage of this system is that the photocatalyst is reusable. nih.gov

Table 2: Photocatalytic Oxidation of Benzylamine using Triazine-Cored Dendrimers

| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| D1 | 2.0 | 3 | Lower than D2 |

| D2 | 0.5 | 1.5 | 78 |

| D2 | 2.0 | 3 | ~100 (Quantitative) |

This table summarizes the efficiency of two different aromatic dendrimers (D1 and D2) with 2,4,6-triphenyl-1,3,5-triazine cores in the photocatalytic oxidation of benzylamine. The data highlights the superior performance of the D2 dendrimer.

Liquid Crystalline Materials

The rigid, disc-like geometry of the 2,4,6-triphenyl-1,3,5-triazine unit makes it an excellent building block for liquid crystalline materials, particularly discotic liquid crystals. researchgate.net These materials are characterized by their ability to self-assemble into ordered columnar structures, which can exhibit valuable properties like one-dimensional charge transport.

By attaching flexible long alkoxyl side chains to the phenyl rings of the triazine core, researchers have synthesized new classes of highly luminescent, liquid-crystalline molecules. researchgate.net These modifications can induce mesomorphic behavior, where the material exhibits properties between those of a conventional liquid and a solid crystal over a specific temperature range. For instance, while a 1,3,5-triazine-based triphenylene (B110318) monomer did not show liquid crystalline properties on its own, the corresponding dimer and trimer exhibited excellent mesomorphic behaviors with a wide mesophase temperature range of up to 180°C for the trimer. tandfonline.com The study concluded that a greater number of triphenylene units in the oligomers led to improved mesomorphic properties. tandfonline.com

The development of such materials is driven by their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells, where the self-organizing nature of liquid crystals can be harnessed to create highly ordered semiconductor films. rsc.org

Non-Linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. rsc.org The 1,3,5-triazine core, being electron-deficient, is a key component in designing molecules with large NLO responses, often within a donor-π-acceptor (D-π-A) architecture.

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of novel triazine derivatives. nih.gov These calculations help in understanding how structural modifications affect the polarizability (α) and the first-order hyperpolarizability (β), which are measures of the NLO response. researchgate.netnih.gov For instance, studies on some fused-triazine derivatives have shown that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to significant NLO characteristics. nih.govresearchgate.net

Research into non-conjugated 3D triazine derivatives, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine, has also revealed moderately large β values in solution. researchgate.net A key advantage of these non-conjugated systems is their high optical transmission throughout the visible range. researchgate.net The future development of 1,3,5-triazine-based functional materials is expected to focus heavily on creating advanced NLO materials. rsc.org

Table 3: Calculated NLO Properties of Fused-Triazine Derivatives

| Compound | Dipole Moment (D) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

|---|---|---|---|

| Compound 3 | 2.76 | 10.75 | Value not specified |

| Compound 5 | 6.96 | 6.09 | Value not specified |

| Urea (Reference) | Value not specified | Value not specified | Value not specified |

This table shows the calculated dipole moment and polarizability for two novel fused-triazine derivatives, indicating their potential as NLO materials. Compound 5 has a higher dipole moment, while Compound 3 shows higher polarizability. nih.govresearchgate.net

Supramolecular Assemblies and Host Guest Chemistry of 2,4,6 Triphenyl 1,3,5 Triazine Derivatives

Molecular Tweezers and Dimerization through Noncovalent Interactions

Molecular tweezers are synthetic host molecules with open cavities designed to bind guest molecules through noncovalent interactions. The incorporation of a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPT) unit as a central spacer element has proven to be a fruitful strategy in designing novel molecular tweezers. nih.govrsc.org These systems exhibit a remarkable tendency to form diverse dimeric structures in the solid state, which subsequently organize into larger, highly ordered supramolecular networks. nih.govrsc.orgrsc.org The dimerization is driven by a combination of noncovalent forces, which are crucial for the stability and function of both natural and synthetic molecular systems. rsc.org

New designs of molecular tweezers have been developed by combining the 1,3,5-triphenyl-2,4,6-triazine spacer with π-conjugated moieties like anthracene (B1667546) or acridine (B1665455). rsc.org The resulting molecules demonstrate varied dimerization behaviors, highlighting the versatility of the triazine core in directing supramolecular assembly. rsc.org These dimeric structures are foundational, enabling the construction of well-organized, higher-order networks through a synergy of π–π stacking, C-H/π, and van der Waals interactions. rsc.org

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking interactions are a dominant force in the dimerization of molecular tweezers that feature a 2,4,6-triphenyl-1,3,5-triazine spacer. nih.govrsc.org These noncovalent interactions, involving the aromatic units of the molecules, play a significant role in stabilizing the resulting supramolecular structures. rsc.org In tweezers designed with anthracene or acridine "arms" attached to the triazine spacer, π-π stacking is the primary driver for the formation of dimeric species in the solid state. rsc.org

The planarity and electron-deficient nature of the triazine ring, combined with the electron-rich surfaces of the appended aromatic groups (like anthracene), facilitate strong stacking interactions. rsc.orgrsc.org This enhanced π-stacking, resulting from the planar structure, promotes the formation of columnar assemblies. researchgate.net The flexible arrangement of the phenyl groups on the triazine core can also be advantageous for self-assembly mediated by the π-stacking effect. researchgate.net The interplay between the triazine spacer and the interacting aromatic wings allows for diverse dimerization modes, which are crucial for building complex supramolecular networks. nih.govrsc.orgrsc.org

C-H...Pi Interactions

Alongside π-π stacking, C-H...π interactions are critical in consolidating the supramolecular networks formed by 2,4,6-triphenyl-1,3,5-triazine-based molecular tweezers. rsc.org These interactions occur between the C-H bonds of the phenyl groups on the triazine spacer and the π-electron clouds of adjacent aromatic systems, such as the anthracene moieties. rsc.org